molecular formula C18H21F3N6OS2 B2568006 N-[2-(1-cyclohexenyl)ethyl]-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide CAS No. 956743-17-2

N-[2-(1-cyclohexenyl)ethyl]-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide

Cat. No. B2568006
M. Wt: 458.52
InChI Key: IMJVSGCABNLREG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-cyclohexenyl)ethyl]-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C18H21F3N6OS2 and its molecular weight is 458.52. The purity is usually 95%.
BenchChem offers high-quality N-[2-(1-cyclohexenyl)ethyl]-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(1-cyclohexenyl)ethyl]-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Studies have demonstrated the synthesis of various heterocyclic compounds through the reaction of N-substituted hydrazinecarbothioamides, which share a functional group similarity with the chemical compound . These reactions have afforded a range of heterocyclic rings, including pyrazoles, triazoles, and thiazoles, characterized by spectral techniques such as IR, NMR, and mass spectrometry. The ability to form diverse heterocyclic structures suggests potential applications in pharmaceuticals and agrochemicals due to their biological activities (Aly et al., 2018).

Antibacterial Agents

Research focused on the development of novel heterocyclic compounds containing sulfonamido moieties indicates their suitability as antibacterial agents. The synthesis of these compounds involved reactions with a variety of active methylene compounds, producing pyran, pyridine, and pyridazine derivatives. The antibacterial evaluation showed that several of these compounds exhibited high activities, highlighting the potential of similar compounds for use in developing new antimicrobial agents (Azab et al., 2013).

Anticancer Activities

Another area of application is in the synthesis of compounds with potential anticancer activities. Studies have synthesized hydrazine derivatives and evaluated their use as starting materials to create heterocyclic candidates with anticancer properties. The synthesis processes often involve condensation reactions with aromatic aldehydes or reactions with phenyl isothiocyanate, leading to compounds that were screened for their anticancer activities. Such research underlines the potential of related compounds in cancer treatment and drug development (Abdalla et al., 2008).

properties

IUPAC Name

1-[2-(cyclohexen-1-yl)ethyl]-3-[[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbonyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N6OS2/c1-11-9-14(18(19,20)21)27(26-11)17-23-13(10-30-17)15(28)24-25-16(29)22-8-7-12-5-3-2-4-6-12/h5,9-10H,2-4,6-8H2,1H3,(H,24,28)(H2,22,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJVSGCABNLREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NNC(=S)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-cyclohexenyl)ethyl]-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide

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